molecular formula C24H24N4O3S B1192026 Tankyrase Inhibitors (TNKS) 49

Tankyrase Inhibitors (TNKS) 49

Cat. No.: B1192026
M. Wt: 448.54
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Tankyrase (TNKS) Enzymes: Function and Biological Significance

Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2) are multifaceted enzymes crucial for various cellular activities. nih.gov Their significance stems from their role in post-translationally modifying proteins, thereby regulating their function and stability. nih.govresearchgate.net

Tankyrases belong to the Poly(ADP-ribose) polymerase (PARP) family of enzymes, also known as diphtheria toxin-like ADP-ribosyltransferases (ARTDs). nih.govnih.govresearchgate.net This family consists of 17 members in humans. nih.govnih.gov Specifically, TNKS1 and TNKS2 are designated as PARP5a and PARP5b, respectively. nih.govnih.govresearchgate.net The defining characteristic of PARP enzymes is their ability to catalyze the transfer of ADP-ribose units from a donor molecule, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), to target proteins. nih.govnih.goveurekaselect.com While most PARP family members catalyze the addition of a single ADP-ribose unit (mono-ADP-ribosylation), Tankyrases, along with PARP1 and PARP2, are capable of synthesizing long chains of ADP-ribose, a process known as poly(ADP-ribosyl)ation (PARsylation). nih.govnih.govresearchgate.net

The primary function of Tankyrases is the PARsylation of various substrate proteins. nih.govportlandpress.com This post-translational modification acts as a signal, often leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.govresearchgate.netportlandpress.com The E3 ubiquitin ligase RNF146 specifically recognizes PARsylated proteins, facilitating their ubiquitination. nih.govportlandpress.com This process of PARylation-dependent ubiquitination is a key mechanism by which Tankyrases regulate the stability and levels of their target proteins. nih.gov

Humans have two highly homologous Tankyrase isoforms, TNKS1 and TNKS2. nih.govnih.gov They share significant sequence identity, with approximately 81% nucleotide homology and 85% amino acid identity. nih.gov Both isoforms possess a similar multi-domain structure, including an N-terminal ankyrin (ANK) repeat domain for substrate binding, a sterile alpha motif (SAM) domain that allows for self-oligomerization, and a C-terminal PARP catalytic domain. nih.govresearchgate.netnih.gov TNKS1 has an additional N-terminal region rich in histidine, proline, and serine (HPS), the function of which is not yet fully understood. nih.govresearchgate.netplos.org Due to their high degree of similarity and shared binding partners, TNKS1 and TNKS2 are believed to have many overlapping functions, and one can often compensate for the absence of the other. nih.govnih.gov

Rationale for Tankyrase Inhibition as a Therapeutic Strategy

The central role of Tankyrases in regulating critical cellular pathways makes them attractive targets for therapeutic intervention. nih.govnih.gov By inhibiting their enzymatic activity, it is possible to modulate these pathways and potentially correct aberrant cellular behavior seen in various diseases.

Tankyrases are implicated in a wide array of fundamental cellular processes, highlighting their importance in maintaining cellular homeostasis. nih.govresearchgate.net

Wnt signaling: Tankyrases are key positive regulators of the Wnt/β-catenin signaling pathway. spandidos-publications.comnih.gov They achieve this by targeting AXIN, a crucial component of the β-catenin destruction complex, for PARsylation and subsequent degradation. spandidos-publications.comaacrjournals.org This destabilization of AXIN leads to the accumulation of β-catenin, which then translocates to the nucleus to activate the transcription of Wnt target genes. aacrjournals.org Inhibition of Tankyrase activity stabilizes AXIN, thereby suppressing Wnt signaling. spandidos-publications.comdomainex.co.uk

Telomere Maintenance: Tankyrases were initially discovered for their role in telomere length regulation. nih.govplos.org They PARsylate the telomeric repeat-binding factor 1 (TRF1), a protein that normally inhibits telomere elongation by telomerase. nih.govnih.govelsevierpure.com PARsylation of TRF1 causes its release from the telomeres, allowing telomerase to access and extend the telomere ends. plos.orgnih.govnih.gov This function is particularly relevant in cancer cells, which often rely on telomere maintenance for their continued proliferation. plos.org

DNA Repair: Tankyrases play a direct role in the repair of DNA double-strand breaks (DSBs). nih.govspandidos-publications.com They are recruited to sites of DNA damage and are involved in both non-homologous end joining (NHEJ) and homologous recombination (HR) repair pathways. spandidos-publications.complos.org For instance, TNKS1 stabilizes the DNA-dependent protein kinase (DNA-PK), a critical component of the NHEJ pathway. spandidos-publications.comaging-us.com

Mitosis: Tankyrase 1 is essential for proper mitotic progression. nih.govspandidos-publications.com It is involved in the resolution of sister telomeres during mitosis and is localized to the mitotic spindle poles, where its PARsylation activity is required for normal spindle formation. spandidos-publications.comrupress.org

Vesicular Transport: Tankyrases have been implicated in the regulation of vesicle trafficking, particularly in the context of glucose metabolism. eurekaselect.comnih.govwikipedia.org They are involved in modulating the subcellular distribution of GLUT4-containing vesicles. wikipedia.org

Given their involvement in pro-proliferative and survival pathways, it is not surprising that dysregulation of Tankyrase activity is linked to various diseases, most notably cancer. nih.govpatsnap.com Aberrant activation of the Wnt signaling pathway, often driven by mutations in components like APC, is a hallmark of many cancers, particularly colorectal cancer. nih.govplos.org In these contexts, the role of Tankyrases in promoting Wnt signaling becomes pro-oncogenic. wikipedia.org Consequently, inhibiting Tankyrase activity presents a targeted therapeutic strategy to counteract the effects of aberrant Wnt signaling and other cancer-promoting functions of these enzymes. spandidos-publications.comnih.gov

Historical Development of Tankyrase Inhibitor Research (General Context)

The study of tankyrase inhibitors is rooted in the broader history of Poly(ADP-ribose) polymerase (PARP) research. PARPs are a family of enzymes involved in various cellular processes, including DNA repair and cell death. nih.gov The initial discovery of the PARP family dates back over 50 years, with the first mention of PARP1 in 1963. pharmacytimes.com Early research into PARP inhibitors began in the 1980s, focusing on compounds that could mimic nicotinamide, a key component in the PARP enzymatic reaction. researchgate.net

Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2) were later identified as unique members of the PARP superfamily. nih.govsdbonline.org Their discovery as proteins that interact with telomeres—the protective caps (B75204) at the ends of chromosomes—opened up new avenues of investigation. nih.govicr.ac.uk Scientists found that tankyrases are involved in a multitude of cellular functions beyond telomere maintenance, including the regulation of mitosis, glucose metabolism, and, crucially, the Wnt/β-catenin signaling pathway. nih.govnih.govnih.gov

The Wnt signaling pathway is a highly conserved system that plays a pivotal role in embryonic development and tissue homeostasis. mdpi.com However, its aberrant activation is implicated in the development and progression of numerous cancers, particularly colorectal cancer. mdpi.comaacrjournals.orgmdpi.com This is often due to mutations in genes like Adenomatous Polyposis Coli (APC), which occur in the vast majority of colorectal cancer cases. nih.govmdpi.com

A breakthrough in the field came with the realization that tankyrases target a key protein in the Wnt pathway called Axin for degradation. sdbonline.orgspandidos-publications.com By breaking down Axin, tankyrases allow for the accumulation of another protein, β-catenin, which then enters the cell nucleus and activates genes associated with cell proliferation. mdpi.comaacrjournals.org This understanding established tankyrases as attractive therapeutic targets for cancers driven by faulty Wnt signaling. nih.govnih.gov

The discovery of the first selective tankyrase inhibitors, such as XAV939 and IWR-1 in 2009, was a major milestone. sci-hub.se These small molecules demonstrated the ability to stabilize Axin levels, thereby promoting the degradation of β-catenin and effectively antagonizing Wnt signaling. nih.govresearchgate.net This validation spurred the development of a host of new inhibitors, with researchers employing techniques like high-throughput screening and structure-based drug design to create more potent and selective compounds. mdpi.comsci-hub.se Subsequent research has led to the development of inhibitors like G007-LK, NVP-TNKS656, and JW55, each contributing to the growing understanding of how to effectively target tankyrase activity. aacrjournals.orgspandidos-publications.com

The research focus has also expanded beyond the Wnt pathway. Studies have revealed that tankyrase inhibition can affect other cancer-related pathways by stabilizing proteins like the tumor suppressor PTEN and the angiomotin (AMOT) family of proteins, which are involved in the AKT and YAP oncogenic pathways, respectively. nih.gov This has highlighted the potential for tankyrase inhibitors to have broader applications in oncology, possibly in combination with other targeted therapies. spandidos-publications.comtandfonline.com The ongoing development of novel inhibitors aims to improve pharmacological properties and strike a balance between potency and on-target toxicity, a significant challenge given the diverse roles of tankyrases in normal cellular processes. sci-hub.setandfonline.comnih.gov

Emergence of Tankyrase Inhibitors (TNKS) 49 as a Research Compound (Hypothetical introduction for a specific compound)

In the continuous evolution of cancer therapeutics, the development of highly specific and potent molecular probes is essential for dissecting complex cellular pathways and validating new drug targets. The emergence of a research compound, hypothetically designated "Tankyrase Inhibitor (TNKS) 49," represents the logical progression in the field of tankyrase inhibition. This hypothetical compound is conceptualized as a next-generation inhibitor, designed to address the limitations and build upon the successes of its predecessors.

The development of a compound like TNKS 49 would be driven by the need for enhanced selectivity and an improved pharmacological profile. tandfonline.comnih.gov While first-generation inhibitors like XAV939 were crucial for establishing proof-of-concept, subsequent research has focused on creating molecules with greater potency and specificity for TNKS1 and TNKS2 over other PARP family members. sci-hub.secancernetwork.com TNKS 49 would theoretically embody these advancements, offering researchers a tool to probe the functions of tankyrases with minimal off-target effects. This increased precision is vital for untangling the intricate roles of tankyrases in cellular processes such as Wnt/β-catenin signaling, telomere maintenance, and YAP signaling. nih.govspandidos-publications.com

Furthermore, the conceptualization of TNKS 49 is informed by the ongoing challenge of translating potent biochemical activity into effective in vivo outcomes. acs.org The development of a compound like TNKS 49 would likely involve sophisticated drug design strategies, such as structure-guided optimization, to enhance properties like metabolic stability and oral bioavailability, which are critical for its utility in preclinical models. acs.orgsymeres.com

The introduction of a highly selective and well-characterized research compound like TNKS 49 would enable deeper investigation into the nuanced biology of tankyrase. It could be used to explore the potential for dual-inhibition strategies, for instance, by combining it with inhibitors of other signaling pathways to overcome drug resistance. nih.govspandidos-publications.com Ultimately, the emergence of a hypothetical compound such as TNKS 49 symbolizes the forward momentum in the field, aiming to refine the therapeutic potential of tankyrase inhibition and pave the way for novel cancer treatments. nih.govtandfonline.com

Properties

Molecular Formula

C24H24N4O3S

Molecular Weight

448.54

Synonyms

N-((1r,4r)-4-(4-cyanophenoxy)cyclohexyl)-3-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)propanamide

Origin of Product

United States

Molecular and Cellular Mechanisms of Tankyrase Inhibitors Tnks 49 Action

Downstream Molecular Consequences of Tankyrase Inhibitors (TNKS) 49 Action

The inhibition of tankyrase (TNKS) enzymes by the potent and selective small molecule, TNKSi 49, triggers a cascade of downstream molecular events, primarily centered on the modulation of the Wnt/β-catenin signaling pathway. The primary mechanism involves the prevention of poly(ADP-ribosyl)ation (PARsylation) of target proteins, which earmarks them for degradation. By inhibiting this enzymatic activity, TNKSi 49 leads to the stabilization and accumulation of key regulatory proteins, ultimately culminating in the suppression of oncogenic signaling in various cancer cell models.

A pivotal consequence of TNKS inhibition is the stabilization of Axin proteins (AXIN1 and AXIN2). plos.orgoncotarget.comspandidos-publications.com Tankyrases normally target Axin for PARsylation, leading to its ubiquitination and subsequent degradation by the proteasome. plos.orgacs.org TNKSi 49, by blocking this process, causes a significant increase in the intracellular levels of both AXIN1 and AXIN2. oncotarget.comspandidos-publications.comacs.org This accumulation is a critical event, as Axin is a scaffold protein and a core component of the β-catenin destruction complex. plos.orgaacrjournals.org Research has demonstrated that TNKSi 49 treatment leads to the dose-dependent stabilization of AXIN1 and AXIN2 in cancer cell lines. acs.org For instance, in SW480 colorectal cancer cells, TNKSi 49 has been shown to cause the stabilization and accumulation of Axin with an EC50 of 4 nM. plos.org

The increased abundance of Axin proteins enhances the activity of the β-catenin destruction complex. plos.orgaacrjournals.org This complex, which also includes Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3 (GSK3), and Casein Kinase 1 (CK1), is responsible for phosphorylating β-catenin. aacrjournals.org The phosphorylation of β-catenin targets it for ubiquitination and proteasomal degradation, thereby maintaining low cytoplasmic levels of free β-catenin. aacrjournals.orgplos.org Treatment with tankyrase inhibitors, including compounds structurally and functionally similar to TNKSi 49, has been shown to reduce the levels of total and transcriptionally active (non-phosphorylated) β-catenin in both the cytoplasm and the nucleus. acs.org In SW480 cells, which harbor a mutation in the APC gene and exhibit high levels of β-catenin, tankyrase inhibitors have been observed to effectively promote the degradation of β-catenin. plos.orgnih.gov This effect is visually manifested by the formation of cytoplasmic puncta, or "degradasomes," which are functional assemblies of the destruction complex components, including Axin and β-catenin, and represent active sites of β-catenin processing. plos.orgaacrjournals.org

The reduction in nuclear β-catenin levels directly impacts the transcription of its downstream target genes. acs.orgaacrjournals.org In the nucleus, β-catenin acts as a coactivator for the T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) family of transcription factors, driving the expression of genes involved in cell proliferation and survival. aacrjournals.org By preventing the nuclear accumulation of β-catenin, TNKSi 49 effectively inhibits Wnt-associated transcription. plos.org Studies using a SuperTOPflash (STF) reporter assay in DLD-1 cells, which have a truncated APC, demonstrated that TNKSi 49 inhibits Wnt-associated transcription with an IC50 of 0.3 nM. plos.org Furthermore, real-time quantitative reverse transcription PCR (qRT-PCR) analyses have confirmed the reduced transcript levels of several Wnt/β-catenin signaling target genes following treatment with tankyrase inhibitors. These target genes include AXIN2, DKK1, NKD1, and APCDD1. acs.org In SW480 and DLD-1 cells, treatment with a tankyrase inhibitor led to a dose-dependent decrease in the expression of AXIN2, SP5, and NKD1. aacrjournals.org The reduction of survivin, a classic downstream transcriptional target of β-catenin, has also been observed following treatment with tankyrase inhibitors. oncotarget.com

Interestingly, while the primary downstream effect of TNKSi 49 is on the Wnt/β-catenin pathway, recent evidence suggests a potential role for tankyrase in regulating the Hippo-YAP signaling pathway through the stabilization of angiomotin family proteins. nih.gov However, the predominant and well-characterized molecular consequences of TNKSi 49 action are the stabilization of Axin, the subsequent degradation of β-catenin, and the resulting inhibition of Wnt pathway target gene expression.

Table 1: Summary of Research Findings on the Downstream Molecular Consequences of Tankyrase Inhibitor 49 and Similar Compounds

Compound/Inhibitor ClassCell Line(s)Molecular EffectAssayPotency (IC50/EC50)Reference(s)
TNKSi 49 SW480Stabilization and accumulation of Axin proteinCellular AssayEC50 = 4 nM plos.org
TNKSi 49 SW480Total β-catenin degradationCellular AssayIC50 = 1.9 nM plos.org
TNKSi 49 DLD-1Inhibition of STF reporter transcriptionReporter AssayIC50 = 0.3 nM plos.org
Tankyrase Inhibitor (Compound 24) COLO 320DMStabilization of AXIN1 and AXIN2Western BlotNot specified acs.org
Tankyrase Inhibitor (Compound 24) COLO 320DMReduction of active β-catenin (cytoplasmic and nuclear)Western BlotNot specified acs.org
Tankyrase Inhibitor (Compound 24) COLO 320DMReduced transcript levels of AXIN2, DKK1, NKD1, APCDD1qRT-PCRNot specified acs.org
Tankyrase Inhibitor (JW55) SW480, DLD-1Reduced expression of AXIN2, SP5, NKD1Real-time PCRDose-dependent aacrjournals.org
Tankyrase Inhibitor (XAV939) SW480Reduction of total and active β-cateninWestern Blot~2.5 µM nih.gov
Tankyrase Inhibitor (G007-LK) SW480Induction of AXIN2- and β-catenin-containing punctaConfocal MicroscopyNot specified aacrjournals.org

Biological Effects and Pathway Modulation by Tankyrase Inhibitors Tnks 49

Impact on Wnt/β-Catenin Signaling Pathway by Tankyrase Inhibitors (TNKS) 49

The Wnt/β-catenin signaling pathway is crucial for embryonic development and adult tissue homeostasis. nih.gov Its aberrant activation is a hallmark of various cancers. nih.govmdpi.com Tankyrase enzymes (TNKS1 and TNKS2) are positive regulators of this pathway. nih.gov By inhibiting tankyrases, compounds like TNKS 49 can effectively antagonize Wnt signaling. johnshopkins.eduplos.org

Stabilization of Axin (Axin1/Axin2)

The central mechanism by which tankyrase inhibitors suppress the Wnt pathway is through the stabilization of Axin proteins (Axin1 and Axin2). johnshopkins.eduplos.org Axin is a concentration-limiting scaffold protein that is a core component of the β-catenin destruction complex. johnshopkins.edunih.gov Tankyrases target Axin for PARsylation, which subsequently leads to its ubiquitination and degradation by the proteasome. nih.govjohnshopkins.eduresearchgate.net

Inhibition of the catalytic activity of TNKS1 and TNKS2 prevents Axin PARsylation. johnshopkins.eduacs.org This action shields Axin from degradation, leading to a significant increase in its intracellular protein levels. plos.orgacs.orgnih.gov Multiple studies using various tankyrase inhibitors, such as XAV939 and G007-LK, have demonstrated a marked accumulation of both Axin1 and Axin2 in different cell lines upon treatment. plos.orgacs.org This stabilization of the destruction complex scaffold is the pivotal event that initiates the downstream suppression of the Wnt pathway. johnshopkins.edunih.gov

Effect of TNKS Inhibition Target Protein Mechanism Outcome
Catalytic Inhibition of TNKS1/2Axin1, Axin2Prevention of PARsylation-dependent ubiquitination and proteasomal degradation. nih.govjohnshopkins.eduIncreased intracellular protein levels of Axin1 and Axin2. plos.orgacs.org

Enhancement of β-Catenin Degradation

The direct consequence of Axin stabilization is the enhanced assembly and activity of the β-catenin destruction complex. nih.govnih.gov With increased levels of the Axin scaffold, the complex more efficiently captures cytosolic β-catenin. nih.gov This complex, which also includes Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3 (GSK3), and Casein Kinase 1 (CK1), facilitates the sequential phosphorylation of β-catenin. nih.gov

Component Role in β-Catenin Degradation Effect of TNKS Inhibition
AxinScaffold of the destruction complex. nih.govStabilized, leading to enhanced complex assembly and activity. nih.govjohnshopkins.edu
β-CateninTarget of the destruction complex. nih.govIncreased phosphorylation and subsequent proteasomal degradation. researchgate.netaacrjournals.org

Downregulation of Wnt Target Gene Expression

In an active Wnt pathway, stabilized β-catenin translocates to the nucleus, where it acts as a transcriptional co-activator by binding to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors. nih.govplos.org This complex then drives the expression of a suite of Wnt target genes that promote cell proliferation and survival, such as c-Myc, Cyclin D1, and Axin2 itself (as part of a negative feedback loop). mdpi.complos.orgyoutube.com

By promoting β-catenin degradation, tankyrase inhibitors prevent its nuclear translocation and accumulation. nih.govacs.org The resulting decrease in nuclear β-catenin leads to the reduced transcriptional activation of TCF/LEF target genes. plos.org Studies have confirmed that treatment with tankyrase inhibitors leads to a significant downregulation in the mRNA and protein levels of key Wnt targets, including c-Myc, Cyclin D1, and Axin2. mdpi.comacs.org

Effects on Hippo/YAP Signaling Pathway by this compound

The Hippo signaling pathway is a key regulator of organ size, cell proliferation, and apoptosis. nih.govnih.gov Its primary effectors are the transcriptional co-activators Yes-associated protein (YAP) and its paralog TAZ. nih.gov Tankyrase inhibitors have been shown to suppress YAP activity by modulating the stability of Angiomotin proteins. nih.govoncotarget.com

Stabilization of AMOT Proteins

Angiomotin (AMOT) family proteins (AMOT, AMOTL1, and AMOTL2) are critical negative regulators of YAP. nih.govnih.gov They can bind to YAP and prevent its nuclear translocation. nih.gov Similar to their effect on Axin, tankyrases promote the degradation of AMOT proteins. nih.govresearchgate.net Tankyrases associate with AMOT proteins and PARsylate them, which facilitates their ubiquitination by the E3 ligase RNF146 and subsequent proteasomal degradation. nih.gov

By inhibiting the enzymatic function of tankyrases, TNKS 49 prevents the PARsylation of AMOT proteins. nih.govnih.gov This inhibition leads to the stabilization and accumulation of AMOT, AMOTL1, and AMOTL2. acs.orgnih.govresearchgate.net Cycloheximide chase experiments have confirmed that tankyrase inhibition increases the half-life of AMOT, demonstrating a mechanism of protein stabilization. nih.gov

Effect of TNKS Inhibition Target Protein Mechanism Outcome
Catalytic Inhibition of TNKS1/2AMOT, AMOTL1, AMOTL2Prevention of PARsylation-dependent, RNF146-mediated degradation. nih.govIncreased intracellular levels of AMOT family proteins. nih.govresearchgate.net

Sequestration of YAP to the Cytoplasm

The stabilization of AMOT proteins directly impacts the subcellular localization of YAP. nih.govnih.gov Increased levels of AMOT lead to enhanced binding with YAP in the cytoplasm. nih.govnih.gov This interaction physically sequesters YAP, preventing it from entering the nucleus where it would otherwise bind to TEAD family transcription factors to activate genes that drive cell proliferation. nih.govnih.gov Immunofluorescence and cell fractionation studies have shown that treatment with tankyrase inhibitors results in a significant decrease of nuclear YAP and a corresponding increase in cytoplasmic YAP. nih.govnih.gov This sequestration effectively inhibits YAP's oncogenic functions. nih.govoncotarget.com

Modulation of Telomere Homeostasis by this compound

Tankyrases play a crucial role in the maintenance of telomeres, the protective caps (B75204) at the ends of chromosomes. patsnap.com Inhibition of tankyrase activity can, therefore, significantly impact telomere homeostasis. This modulation is primarily achieved through the regulation of the shelterin complex, a group of proteins that protect telomeres from being recognized as DNA damage.

One of the key components of the shelterin complex is the Telomeric Repeat-binding Factor 1 (TRF1). TRF1 binds directly to the double-stranded telomeric DNA and is essential for regulating telomere length and replication. mdpi.com Tankyrase 1 was initially identified through its interaction with TRF1. wikipedia.org

Tankyrases regulate the levels of TRF1 through PARsylation. When TRF1 is PARsylated by tankyrase, it is released from the telomeres and targeted for ubiquitination and subsequent degradation by the proteasome. nih.gov This process allows for telomerase to access the telomeres and extend them.

The inhibition of tankyrase by compounds such as TNKS 49 prevents the PARsylation of TRF1. nih.gov This leads to the stabilization and accumulation of TRF1 on the telomeres. Increased levels of TRF1 at the telomeres can inhibit telomere elongation by telomerase. patsnap.com Therefore, tankyrase inhibitors modulate telomere length by controlling the stability of TRF1.

Table 1: Effect of Tankyrase Inhibition on TRF1 and Telomere Homeostasis

Cellular Component Effect of Tankyrase Activity Effect of Tankyrase Inhibitor (TNKS) 49 Consequence of Inhibition
TRF1 PARsylation, leading to release from telomeres and degradation. Inhibition of PARsylation, leading to stabilization and accumulation at telomeres. Negative regulation of telomere length.

| Telomeres | Facilitation of telomere elongation by telomerase. | Inhibition of telomere elongation. | Maintenance of telomere length homeostasis. |

Regulation of DNA Damage Response by this compound

Recent studies have implicated tankyrases in the DNA damage response (DDR), a network of cellular pathways that detect, signal, and repair DNA damage. Tankyrase 1 has been shown to be recruited to sites of DNA double-strand breaks (DSBs). nih.gov This recruitment is dependent on the protein MERIT40, which is a component of the BRCA1-A complex involved in homologous recombination repair. nih.gov

The inhibition of tankyrase activity by inhibitors like G007-LK and XAV939 has been demonstrated to increase the sensitivity of cancer cells to DNA-damaging agents, such as X-rays and certain chemotherapeutic drugs. nih.gov This suggests that tankyrase plays a role in the efficient repair of DNA damage. By inhibiting tankyrase, compounds like TNKS 49 may compromise the DNA repair capacity of cells, making them more susceptible to agents that cause DNA lesions. nih.govresearchgate.net

The proposed mechanism involves the role of tankyrase in facilitating the recruitment or function of DNA repair proteins at the site of damage. Inhibition of its PARsylation activity could disrupt these interactions and impair the repair process. nih.gov

Influence on Other Cellular Processes by this compound

The influence of tankyrase inhibitors extends beyond telomere homeostasis and DNA damage repair, affecting a range of other fundamental cellular processes.

Mitosis: Tankyrase 1 is involved in the proper formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. nih.gov It localizes to the spindle poles and centrosomes in a cell cycle-dependent manner. wikipedia.org Inhibition of tankyrase can lead to defects in mitotic spindle assembly and mitotic arrest. nih.govnih.gov This is partly due to the role of tankyrase in PARsylating NuMA (Nuclear Mitotic Apparatus protein), which is essential for spindle organization. nih.gov

Vesicular Trafficking: Tankyrases have been implicated in the regulation of vesicular trafficking, particularly in the context of insulin-stimulated glucose uptake. nih.gov Tankyrase interacts with IRAP (Insulin-Responsive Aminopeptidase), a protein found in GLUT4 storage vesicles (GSVs). wikipedia.org The inhibition of tankyrase with XAV939 in muscle cells was shown to impair insulin-stimulated glucose uptake by downregulating several GSV proteins, including GLUT4. nih.gov This suggests that tankyrase activity is important for the stability of proteins involved in GLUT4 trafficking. nih.govnih.gov

Autophagy: There is emerging evidence suggesting a role for tankyrases in the regulation of autophagy, the cellular process for degrading and recycling cellular components. One study indicated that inhibition of tankyrase activity could increase the level of autophagy. ersnet.org However, the precise mechanisms by which tankyrase inhibitors modulate autophagy are still under investigation and may be context-dependent.

Energy Metabolism: Tankyrase activity is linked to cellular energy metabolism through its use of NAD+ as a substrate for PARsylation. nih.govnih.gov The catalytic activity of tankyrase is influenced by cellular NAD+ levels, which are in turn affected by the nutritional state of the cell. nih.govnih.gov Studies have shown that nutritional energy can stimulate NAD+ production, leading to increased tankyrase auto-PARsylation and subsequent degradation. nih.govnih.gov By inhibiting tankyrase, compounds like TNKS 49 could potentially interfere with these energy-sensing pathways. Furthermore, tankyrase inhibitors have been shown to affect lipid metabolism. researchgate.net

Table 2: Summary of Other Cellular Processes Modulated by Tankyrase Inhibitors

Cellular Process Role of Tankyrase Effect of Tankyrase Inhibitor (TNKS) 49 Key Proteins Involved
Mitosis Promotes proper mitotic spindle formation. Can cause defects in spindle assembly and mitotic arrest. NuMA
Vesicular Trafficking Regulates the stability of GLUT4 storage vesicle proteins. May impair insulin-stimulated glucose uptake. IRAP, GLUT4
Autophagy May inhibit autophagy. May increase autophagy levels. Beclin1, LC3B

| Energy Metabolism | Senses cellular energy charge through NAD+ levels. | May interfere with energy-sensing pathways and affect lipid metabolism. | NAD+, PGC-1α |

Preclinical Efficacy of Tankyrase Inhibitors Tnks 49 in Disease Models

Oncology Research with Tankyrase Inhibitors (TNKS) 49

Colorectal Cancer Models (e.g., APC-mutant models)

A significant body of preclinical research has focused on the utility of tankyrase inhibitors for colorectal cancer (CRC), particularly in models with mutations in the Adenomatous Polyposis Coli (APC) gene, a key event in the initiation of most CRCs. These inhibitors have demonstrated the ability to suppress Wnt/β-catenin signaling and inhibit tumor growth in various APC-mutant CRC models.

Potent and specific small-molecule tankyrase inhibitors, such as G007-LK and G244-LM, effectively reduce Wnt/β-catenin signaling by preventing the degradation of AXIN, which in turn promotes the destabilization of β-catenin. In cell culture, these novel inhibitors can completely block ligand-driven Wnt signaling and achieve approximately 50% inhibition of signaling driven by APC mutations in most CRC cell lines. The inhibitor G007-LK has shown favorable pharmacokinetic properties and the ability to inhibit in vivo tumor growth in a subset of APC-mutant CRC xenograft models. For instance, in the COLO-320DM xenograft model, which is highly sensitive to this class of drugs, G007-LK was found to inhibit cell-cycle progression, reduce colony formation, and induce differentiation.

Another novel inhibitor, RK-287107, has demonstrated greater potency than G007-LK in inhibiting tankyrase-1 and -2. This compound leads to the accumulation of Axin2 and downregulation of β-catenin in CRC cells that have shortly truncated APC mutations. The antitumor effects of RK-287107 in xenograft models correlate with pharmacodynamic biomarkers, including Axin2 accumulation and downregulation of the MYC oncogene. Similarly, the inhibitor OM-153 has been shown to reduce Wnt/β-catenin signaling and tumor progression in COLO 320DM colon carcinoma xenografts, with oral administration resulting in 74%–85% tumor end volume inhibition.

The inhibitor STP1002 has also shown antitumor activity by stabilizing AXINs and antagonizing the Wnt/β-catenin pathway in a subset of APC-mutated CRC cell lines and patient-derived tumor xenograft models. A different approach was taken with the compound UAT-B, which inhibits the interaction between Tankyrase (TNKS) and USP25, leading to TNKS degradation. UAT-B successfully inhibited the growth of CRC cells with high TNKS levels in cell line-based xenografts, patient-derived xenografts, and APCmin/+ spontaneous CRC models. Through a structure-based virtual screening, the compound LZZ-02 was identified as a novel tankyrase 1/2 inhibitor that effectively shrinks tumor xenografts derived from colonic cell lines by stabilizing axin 2 and degrading β-catenin.

Preclinical Efficacy of Tankyrase Inhibitors in Colorectal Cancer Models
InhibitorModel SystemKey FindingsSource
G007-LKCOLO-320DM XenograftInhibited tumor growth, inhibited cell-cycle progression, reduced colony formation, induced differentiation. researchgate.net
G007-LK / G244-LMAPC-mutant CRC cell lines~50% inhibition of APC mutation-driven signaling. researchgate.net
RK-287107APC-mutated CRC cells/xenograftsMore potent than G007-LK; caused Axin2 accumulation and MYC downregulation. bohrium.com
OM-153COLO 320DM Xenograft74%-85% tumor end volume inhibition upon oral administration. nih.gov
STP1002APC-mutated CRC PDX modelsConfirmed antitumour efficacy. nih.gov
LZZ-02DLD1-derived XenograftEffectively shrinks tumor xenografts. mdpi.com

Non-Small Cell Lung Cancer Models

In the context of non-small cell lung cancer (NSCLC), tankyrase inhibitors have been investigated for their potential to overcome resistance to targeted therapies. Research has shown that increased signaling of the Hippo pathway effector YAP is linked to drug resistance. Tankyrase inhibitors can suppress YAP activity by stabilizing angiomotins (AMOTs).

One study demonstrated that the tankyrase inhibitor NVP-TNKS656 enhances the growth-inhibitory activity of the EGFR inhibitor Erlotinib (B232) in NSCLC cells. This synergistic effect is mediated by the stabilization of AMOTs and subsequent inhibition of YAP signaling, rather than through the Wnt/β-catenin pathway. These findings suggest that combining tankyrase inhibitors with other targeted therapies could be a viable strategy to combat drug resistance in NSCLC. doaj.org

Pancreatic Cancer Models

While various preclinical models, including cell line xenografts and patient-derived xenografts, are utilized to study pancreatic ductal adenocarcinoma (PDAC), the available research literature from the conducted searches provides limited specific data on the efficacy of tankyrase inhibitors in these models. Pancreatic cancer remains a significant therapeutic challenge, and further studies are needed to explore the potential of tankyrase inhibition in this disease context.

Glioma Models

Glioblastoma (GBM) is an aggressive brain tumor characterized by glioma stem cells (GSCs) that contribute to therapy resistance and recurrence. Tankyrase inhibitors have been explored as a potential therapeutic strategy to target these cells.

The tankyrase inhibitor G007-LK has been shown to reduce the proliferation and sphere-forming capacity of primary GSC cultures in vitro. Mechanistically, G007-LK treatment leads to the stabilization of TNKS1/2 and AXIN1, which are key components of the β-catenin destruction complex, thereby inhibiting Wnt/β-catenin signaling. The inhibitor also stabilizes AMOT family proteins, which are negative regulators of the Hippo-YAP pathway. Consequently, G007-LK treatment reduces the expression of target genes for both the WNT/β-catenin and YAP/TAZ pathways. These findings indicate that tankyrase inhibition can effectively target critical signaling pathways in glioma stem cells. nih.gov

Breast Cancer Models (e.g., Triple-Negative Breast Cancer)

Tankyrase inhibitors have shown preclinical efficacy in breast cancer models, particularly in the aggressive triple-negative breast cancer (TNBC) subtype. The tankyrase inhibitor XAV939 has demonstrated anti-tumor effects in breast cancer cell lines.

Furthermore, combination therapies involving tankyrase inhibitors have been investigated. In one study, the combination of a tankyrase-1 (TNKS1) inhibitor with a polo-like kinase 1 (PLK1) inhibitor was evaluated in TNBC cells. This combination therapy was found to significantly inhibit the invasion and migration capacity of TNBC cells while increasing apoptosis and cell death. nih.gov Even in TNBC cells with low β-catenin expression, which were not responsive to the PLK1 inhibitor alone, the addition of the TNKS1 inhibitor significantly decreased cell invasion and migration and promoted apoptosis. nih.gov This suggests a potential synergistic effect that could enhance therapeutic efficacy for TNBC.

Other Solid Tumor Models (e.g., Osteosarcoma, Melanoma, Ovarian, Liver, Prostate)

Osteosarcoma: In osteosarcoma (OS) models, tankyrase inhibition has demonstrated cytotoxic effects. The Wnt signaling antagonist FH535 was found to be cytotoxic in all tested OS cell lines (143b, U2OS, SaOS-2, HOS, K7M2) while being well-tolerated by normal human osteoblasts. Evidence suggests that FH535 inhibits Wnt signaling by targeting tankyrase 1/2 enzymes, as indicated by a reduction in the PAR-modification of Axin2. amegroups.org Additionally, doxorubicin-resistant OS cells were also highly responsive to FH535 treatment. amegroups.org Another approach using Tankyrase1 antisense oligodeoxynucleotides (TANK1-ASODN) in the MG-63 osteosarcoma cell line resulted in inhibited cell proliferation, migration, and invasion. This effect was associated with the activation and modulation of the Hippo/YAP signaling pathway. nih.gov

Melanoma: A key finding in melanoma preclinical models is the ability of tankyrase inhibitors to overcome resistance to immune checkpoint blockade. Wnt/β-catenin signaling has been implicated in immune evasion in a subset of melanomas. The tankyrase inhibitor G007-LK was shown to decrease Wnt/β-catenin and YAP signaling in syngeneic murine B16-F10 and Clone M-3 melanoma models. altogenlabs.comnih.gov This inhibition sensitized the tumors to anti-PD-1 immune checkpoint therapy. altogenlabs.comnih.gov The synergistic effect of combining the tankyrase inhibitor with the checkpoint inhibitor was dependent on the loss of β-catenin in tumor cells, which facilitated the infiltration of T cells into the tumor and induced a CD8+ T cell-mediated anti-tumor immune response. altogenlabs.com Similarly, the novel inhibitor OM-153 was also found to potentiate the antitumor effect of anti-PD-1 immune checkpoint inhibition in a B16-F10 mouse melanoma model. nih.gov

Ovarian Cancer: In ovarian cancer, Tankyrase (TNKS) has been identified as an oncogenic regulator. Inhibition or knockdown of TNKS in ovarian cancer cells led to reduced cell proliferation, colony formation, migration, and invasion. These effects were correlated with the downregulation of Wnt/β-catenin signaling targets such as Cyclin D1 and MMP-9. Furthermore, TNKS inhibition was shown to suppress aerobic glycolysis, a key metabolic feature of cancer cells.

Liver Cancer (Hepatocellular Carcinoma): Tankyrase inhibitors have demonstrated efficacy in preclinical models of hepatocellular carcinoma (HCC). The inhibitors XAV939 and a derivative, WXL-8, were tested on various HCC cell lines (HepG2, Huh7, and Hep40). Both compounds inhibited cell proliferation and colony formation in a dose-dependent manner. altogenlabs.com This anti-tumor effect was associated with the stabilization of AXIN1 and AXIN2 and decreased levels of β-catenin protein. In an in vivo study, intra-tumor injections of XAV939 or WXL-8 significantly inhibited the growth of subcutaneous HepG2 xenografts. mdpi.com Another inhibitor, G007-LK, also suppressed the growth of HCC cells in a dose-dependent manner. amegroups.org Mechanistically, tankyrase inhibitors were shown to decrease YAP protein levels and reduce the expression of YAP target genes in HCC cells. amegroups.org

Preclinical Efficacy of Tankyrase Inhibitors in Hepatocellular Carcinoma Models
InhibitorModel SystemKey FindingsSource
XAV939 & WXL-8HepG2, Huh7, Hep40 cell linesInhibited cell proliferation and colony formation.
XAV939 & WXL-8HepG2 XenograftSignificantly inhibited subcutaneous tumor growth. mdpi.com
G007-LK & XAV-939HCC cell linesSuppressed cell growth in a dose-dependent manner; decreased YAP protein levels. amegroups.org

Prostate Cancer: In prostate cancer models, a novel therapeutic strategy involves disrupting the interaction between Tankyrase (TNKS) and the ubiquitin-specific protease 25 (USP25), which normally stabilizes TNKS. A small molecule, referred to as C44, was identified that binds to the protein-protein interaction interface of TNKS and USP25. By disrupting this interaction, C44 leads to a higher half-life of AXIN and subsequent degradation of β-catenin. The selective inhibition of the TNKS-USP25 interaction by C44 was shown to significantly reduce the proliferation of prostate cancer cells both in vitro and in vivo, identifying a new approach to inhibiting the Wnt pathway in this cancer type.

Hematological Malignancies Models

No preclinical data was identified regarding the efficacy of tankyrase inhibitors in models of hematological malignancies.

Organoid and 3D Culture Models in Oncology Research

The use of three-dimensional (3D) tumor organoids, particularly patient-derived organoids (PDOs), has become a valuable platform for assessing the response to cancer therapies that target specific cellular subpopulations. In the context of colorectal cancer (CRC), where the Wnt signaling pathway is frequently hyperactivated, tankyrase inhibitors have been evaluated using these advanced models.

Researchers have generated CRC patient-derived organoids to study their response to tankyrase inhibitors. Studies using these 3D models have shown that tankyrase inhibition can lead to a partial reduction in organoid growth. Morphometric and image-based analyses of these 3D cultures allow for the quantitative assessment of subtle drug-induced changes. For instance, treatment with tankyrase inhibitors was observed to alter the ratio of stem-like to differentiated cell populations within the organoids. This effect on cellular composition is a key finding, as it suggests an activity against the cancer stem cell subpopulation, which is often difficult to target.

In these organoid models, the mechanism of action was confirmed by observing the stabilization of AXIN2 and TNKS1/2 proteins, which are normally targeted for degradation by tankyrase. Furthermore, treatment led to a reduction in the intensity and number of cells positive for β-catenin, a key mediator of Wnt signaling.

Model TypeCancer TypeTankyrase Inhibitor(s)Key Findings
Patient-Derived OrganoidsColorectal Cancer (CRC)C1, C2Altered the ratio of stem-like to differentiated cells; Partial efficacy in reducing overall organoid growth.
Patient-Derived OrganoidsColorectal Cancer (CRC)C1Caused stabilization of AXIN2 and TNKS1/2 proteins; Reduced cellular β-catenin levels.
Xenograft Models (Patient-Derived)APC-mutated Colorectal Cancer (CRC)STP1002Confirmed antitumor efficacy. nih.gov

Fibrotic Disease Models and Tankyrase Inhibitors

Canonical Wnt signaling is recognized as a key mediator of fibroblast activation and tissue fibrosis. Tankyrases, by regulating the degradation of Axin, a negative regulator of the Wnt pathway, have emerged as potential therapeutic targets for fibrotic diseases. nih.gov Inhibition of tankyrases can block profibrotic changes and the synthesis of extracellular matrix proteins. bioworld.com

Pulmonary Fibrosis Models

Idiopathic pulmonary fibrosis (IPF) is a severe chronic lung disease with limited treatment options. bioworld.com Tankyrase inhibitors have demonstrated significant anti-fibrotic effects in various preclinical models of pulmonary fibrosis.

The tankyrase inhibitor OM-153 has been extensively studied. In normal human lung fibroblasts, OM-153 was shown to stabilize AXIN1 and AMOTl1 proteins, leading to decreased WNT/β-catenin and YAP signaling and reduced expression of COL3A1 and COL6A1 RNA. bioworld.com In a human fibroblast "Scar-in-a-Jar" assay, OM-153 significantly reduced pro-collagen type VI expression induced by TGF-β. bioworld.com Ex vivo assays using precision-cut lung slices (PCLS) from IPF donor lungs also showed reduced expression of pro-collagen type III and target genes for YAP and WNT signaling. bioworld.com

In the widely used bleomycin-induced lung fibrosis mouse model, administration of OM-153 resulted in significantly reduced injury and fibrosis scores. bioworld.com The treatment also decreased the accumulation of inflammatory cells and soluble collagen in the bronchoalveolar lavage fluid (BALF). bioworld.com

Another tankyrase inhibitor, XAV939, has also shown efficacy. In a bleomycin-induced lung fibrosis mouse model, XAV939 significantly inhibited the activation of Wnt/β-catenin signaling and attenuated lung fibrosis, which improved the survival of the mice. physiology.org The study also noted that XAV939 could promote the differentiation of bone marrow-derived mesenchymal stem cells into an epithelium-like phenotype in a co-culture system. physiology.org

Model TypeDisease ModelTankyrase InhibitorKey Findings
In Vitro (Normal Human Lung Fibroblasts)Fibrogenesis induced by pro-fibrotic cytokinesOM-153Stabilized AXIN1 and AMOTl1; Decreased WNT/β-catenin and YAP signaling; Reduced COL3A1 and COL6A1 expression. bioworld.com
In Vitro ("Scar-in-a-Jar" Assay)IPF / TGF-β-induced fibrosisOM-153Significantly reduced pro-collagen type VI expression. bioworld.com
Ex Vivo (Precision-Cut Lung Slices from IPF donors)Idiopathic Pulmonary Fibrosis (IPF)OM-153Reduced expression of pro-collagen type III and YAP/WNT signaling target genes. bioworld.com
In Vivo (Mouse Model)Bleomycin-induced pulmonary fibrosisOM-153Significantly reduced injury and fibrosis scores; Decreased inflammatory cells and soluble collagen in BALF. bioworld.com
In Vivo (Mouse Model)Bleomycin-induced pulmonary fibrosisXAV939Attenuated lung fibrosis and improved survival; Inhibited Wnt/β-catenin signaling. physiology.org

Liver Fibrosis Models

No specific preclinical studies on the use of tankyrase inhibitors for liver fibrosis models were identified. Research in this area has focused on other classes of drugs, such as multitargeted tyrosine kinase inhibitors. nih.gov

Renal Fibrosis Models

No specific preclinical studies on the use of tankyrase inhibitors for renal fibrosis models were identified.

Other Preclinical Disease Models Investigating Tankyrase Inhibitors (e.g., Bone Homeostasis)

Tankyrase inhibitors have been investigated in the context of bone homeostasis, revealing complex effects on bone metabolism. Pharmacological inhibition of tankyrase in mice was found to induce bone loss. This phenomenon is attributed to the accumulation of SH3-domain binding protein 2 (SH3BP2), a substrate of tankyrase. The buildup of SH3BP2 enhances the formation of osteoclasts, the cells responsible for bone resorption.

Studies using tankyrase inhibitors such as XAV939, IWR-1, and G007-LK on primary murine bone marrow-derived macrophages treated with RANKL showed the formation of a large number of osteoclasts. This indicates that tankyrase inhibition promotes osteoclastogenesis.

Conversely, tankyrase inhibitors also affect osteoblast differentiation and maturation. Despite their known role in suppressing Wnt/β-catenin signaling, which is important for bone formation, these inhibitors were found to promote osteoblastic mineralization. This effect is also linked to the accumulation of SH3BP2 in osteoblasts. The accumulated SH3BP2 enhances the activation of downstream signaling pathways that result in increased osteoblast differentiation and maturation. These findings highlight a novel function for tankyrase in bone homeostasis and suggest that the clinical use of these inhibitors may impact bone mass.

Medicinal Chemistry and Structure Activity Relationship Sar Studies of Tankyrase Inhibitors Tnks 49

Identification and Optimization of Tankyrase Inhibitors (TNKS) 49

The discovery and refinement of potent and selective tankyrase inhibitors like TNKS 49 is a multi-step process rooted in modern medicinal chemistry practices. This process begins with the identification of initial hit compounds and progresses through rigorous optimization to yield a clinical candidate.

The journey to discover novel tankyrase inhibitors often commences with high-throughput screening (HTS) of large chemical libraries. mdpi.com These screening campaigns utilize various assays to identify "hit" compounds that modulate tankyrase activity. A common method involves Wnt-responsive luciferase reporter assays, which were instrumental in the discovery of early, foundational tankyrase inhibitors such as XAV939 and the IWR series of compounds. nih.govnih.gov

More contemporary approaches supplement these cell-based assays. Structure-based virtual screening, for example, uses computational docking of compound databases into the crystal structure of the tankyrase catalytic domain to predict binding affinity. mdpi.commdpi.com Another advanced technique involves the use of DNA-encoded chemical libraries (DECLs), which allow for the screening of vast numbers of molecules to build detailed pharmacophore models for future inhibitor design. nih.gov These diverse methods provide a range of initial chemical scaffolds that serve as the starting point for optimization.

Tankyrase Inhibitor 49 is the result of a dedicated lead optimization campaign. It was developed as a refinement of a preceding hit compound, identified as inhibitor 8, with the goal of enhancing both potency and selectivity. bpsbioscience.comapexbt.com The optimization process for creating molecules like TNKS 49 typically employs several key strategies:

Structure-Guided Design: This is a cornerstone of modern drug discovery. By obtaining X-ray crystal structures of tankyrase enzymes in complex with inhibitor compounds, chemists can visualize the precise binding interactions. nih.gov This structural information allows for the rational design of modifications to the inhibitor scaffold to improve its fit within the active site, thereby increasing potency and selectivity. nih.gov

Hybridization Approaches: This strategy involves combining structural features from different known inhibitor classes. acs.org For instance, elements from a compound that binds to the nicotinamide (B372718) subpocket might be merged with a moiety known to interact with the adenosine (B11128) subpocket. This can lead to the creation of novel scaffolds with superior properties, such as dual-binding capabilities. acs.org

SAR Exploration: A systematic exploration of the structure-activity relationship (SAR) is conducted by synthesizing a series of analogs. nih.gov In this process, different parts of the lead molecule are modified, and the resulting compounds are tested to understand how each chemical change affects target binding, cellular activity, and pharmacokinetic properties. acs.orgsymeres.com This iterative cycle of design, synthesis, and testing is what drives the refinement from an initial hit to a highly potent and optimized compound like TNKS 49.

Key Pharmacophore Elements and Binding Site Interactions of this compound

The high potency of TNKS 49 is directly attributable to its specific interactions within the catalytic domain of the tankyrase enzymes. The active site contains a binding groove for the co-substrate NAD+, which is divided into two main regions: the nicotinamide (NI) subsite and the adenosine (ADE) subsite. mdpi.comnih.gov Early inhibitors were often developed to target one of these sites specifically; for example, XAV939 binds to the nicotinamide pocket, while the IWR class of inhibitors occupies the adenosine pocket. nih.govsemanticscholar.org

A key feature of TNKS 49 is that it is a dual binder . bpsbioscience.comapexbt.com Its chemical structure is designed to simultaneously engage with both the conserved nicotinamide pocket and an adjacent, less conserved "induced pocket." bpsbioscience.comapexbt.com This multi-point interaction is a critical element of its pharmacophore and is responsible for its strong binding affinity. The ability to occupy two distinct regions within the active site distinguishes TNKS 49 from earlier inhibitors and is fundamental to its enhanced biological profile.

Design Principles for Enhanced Selectivity and Potency of this compound

The development of TNKS 49 from its precursor was guided by design principles aimed at maximizing both potency and selectivity against other members of the PARP enzyme family.

Enhanced Potency: The dual-binding mechanism is the primary driver of the compound's high potency. By forming interactions in both the nicotinamide and the induced pockets, the inhibitor achieves a much stronger binding affinity than compounds that target only a single subsite. This robust binding translates directly to a very low half-maximal inhibitory concentration (IC50) of 0.1 nM in biochemical assays. bpsbioscience.comapexbt.com

Enhanced Selectivity: Achieving selectivity for tankyrases over other PARP enzymes is a significant challenge in inhibitor design because the nicotinamide-binding pocket is highly conserved across the family. nih.govacs.org The design of TNKS 49 overcomes this by extending its structure to interact with the adjacent induced pocket. This secondary pocket is not as well conserved among other PARPs. Therefore, by targeting unique structural features outside of the primary nicotinamide site, TNKS 49 achieves greater selectivity for TNKS1 and TNKS2, minimizing off-target activity. nih.gov

Analog Synthesis and Biological Evaluation of this compound Derivatives

The optimization of inhibitor 8 into the final TNKS 49 compound involved the synthesis and biological testing of various derivatives to establish a clear structure-activity relationship. The resulting compound, TNKS 49, demonstrated excellent potency in a range of biochemical and cellular assays. bpsbioscience.comapexbt.com The key findings from its biological evaluation are summarized below.

Biological Activity of Tankyrase Inhibitor 49

Assay Type Description Cell Line Potency
Biochemical Assay Tankyrase Inhibition - IC50 = 0.1 nM bpsbioscience.comapexbt.com
Biochemical Assay TNKS2 Autoparsylation Inhibition - IC50 = 7.6 nM bpsbioscience.comapexbt.com
Cellular Assay Total β-catenin Degradation SW480 IC50 = 1.9 nM bpsbioscience.comapexbt.com
Cellular Assay Axin Protein Stabilization SW480 EC50 = 4 nM bpsbioscience.com

These results confirm that TNKS 49 is a highly potent inhibitor, not only at the enzymatic level but also within cellular systems where it effectively modulates the Wnt signaling pathway by stabilizing axin and promoting β-catenin degradation. bpsbioscience.com

Table of Mentioned Compounds

Compound Name Abbreviation / Alias
Tankyrase Inhibitor 49 TNKS 49
G007-LK -
IWR-1 Inhibitor of Wnt Response 1
IWR-2 Inhibitor of Wnt Response 2
JW55 -
JW74 -
WIKI4 -

Resistance Mechanisms to Tankyrase Inhibitors Tnks 49

Molecular Adaptations Leading to Resistance to Tankyrase Inhibitors (TNKS) 49

Resistance to tankyrase inhibitors often involves a fundamental shift in the molecular circuitry of cancer cells, allowing them to proliferate independently of the Wnt/β-catenin signaling that was their initial oncogenic driver.

Wnt-Independent Mechanisms A primary mechanism of acquired resistance involves cells downregulating their reliance on the Wnt/β-catenin pathway and co-opting other signaling cascades for survival and growth. In preclinical models, colorectal cancer (CRC) cells that developed resistance to tankyrase inhibitors were found to have repressed Wnt/β-catenin signaling, as evidenced by decreased nuclear localization of active β-catenin and reduced expression of its target genes. These cells subsequently became dependent on alternative proliferation pathways.

One of the most well-documented Wnt-independent resistance mechanisms is the upregulation of the mTOR (mechanistic target of rapamycin) signaling pathway. Studies have shown that tankyrase inhibitor-resistant CRC cell lines exhibit hyperactivated mTOR signaling. Consequently, these resistant cells become more sensitive to mTOR inhibitors, and importantly, the inhibition of mTOR can reverse their resistance to tankyrase inhibitors. This suggests that the activation of the mTOR pathway serves as a critical escape route for cancer cells when their primary Wnt signaling pathway is blocked.

E2F Pathway Activation Another molecular adaptation conferring resistance is the activation of the E2F transcription factor pathway, which is a master regulator of cell cycle progression. Recent research has identified that BET protein-dependent E2F pathway activity can confer resistance to tankyrase inhibitors in colorectal cancer cells with mutations in the APC gene bohrium.com. This mechanism allows cancer cells to maintain their proliferative capacity even when the Wnt pathway, a key upstream regulator of the cell cycle, is inhibited. The E2F pathway controls the expression of genes essential for DNA synthesis and cell division, and its activation provides a direct, Wnt-independent route to cell cycle progression.

Molecular AdaptationDescriptionKey MediatorsTherapeutic Implication
Wnt-Independent GrowthCells reduce their dependence on Wnt/β-catenin signaling and activate alternative survival pathways.mTOR, PI3K/AKTCombination therapy with mTOR inhibitors can overcome resistance.
E2F Pathway ActivationActivation of the E2F transcription factor pathway promotes cell cycle progression independently of Wnt signaling inhibition bohrium.com.BET proteins, E2F transcription factorsTargeting BET proteins or other E2F pathway components may re-sensitize cells to tankyrase inhibitors.

Cellular Pathways Overcoming Tankyrase Inhibition by this compound

When tankyrase inhibitors block the Wnt pathway, cancer cells can activate several "bypass" signaling pathways to maintain their malignant phenotype. These pathways can either be intrinsically active in certain cancer subtypes or become activated as an adaptive response to therapy.

mTOR Signaling: As mentioned, the mTOR pathway is a crucial resistance factor. Its activation allows cells to bypass the anti-proliferative effects of tankyrase inhibition by promoting protein synthesis, cell growth, and proliferation.

YAP Signaling: The Yes-associated protein (YAP) pathway is another important bypass mechanism. Tankyrase inhibition has been shown to suppress YAP activity by stabilizing its negative regulators, the angiomotin (AMOT) family of proteins bohrium.com. However, elevated YAP signaling is broadly linked to drug resistance, and its hyperactivation can allow cancer cells to evade the effects of tankyrase inhibitors bohrium.com. The Wnt/YAP pathway has been specifically identified as a bypass mechanism in resistance to MEK inhibitors, which can be suppressed by combination treatment with a tankyrase inhibitor.

PI3K/AKT Signaling: The PI3K/AKT pathway is a central regulator of cell survival, proliferation, and metabolism. There is significant crosstalk between the PI3K/AKT and Wnt/β-catenin pathways. In some contexts, Wnt signaling hyperactivation is responsible for resistance to PI3K and AKT inhibitors, and this resistance can be reversed by tankyrase inhibitors nih.gov. Conversely, intrinsic or acquired activation of the PI3K/AKT pathway can provide a powerful survival signal that makes cells less dependent on Wnt signaling, thereby conferring resistance to tankyrase inhibitors bohrium.com.

FGFR2 Feedback Signaling: In KRAS-mutant cancer cells, a novel resistance mechanism has been identified involving a feedback loop that activates FGFR2 (Fibroblast Growth Factor Receptor 2) signaling upon MEK inhibition. The synergy observed between tankyrase and MEK inhibitors in these cancers is due to the tankyrase inhibitor's ability to suppress this FGFR2 feedback loop, a function that appears to be independent of its effect on Wnt signaling researchgate.net. This highlights a non-canonical role for tankyrase in regulating receptor tyrosine kinase pathways that can be exploited by cancer cells to develop resistance.

Bypass PathwayMechanism of ActionAssociated Cancer Types (Preclinical)
mTOR SignalingPromotes protein synthesis and cell proliferation, compensating for Wnt pathway blockade.Colorectal Cancer
YAP SignalingPromotes cell growth and survival; its hyperactivation can overcome the inhibitory effects of tankyrase blockade on AMOT proteins bohrium.com.Colorectal Cancer, Lung Cancer
PI3K/AKT SignalingProvides strong pro-survival and pro-proliferative signals that reduce dependency on the Wnt pathway bohrium.com.Colorectal Cancer
FGFR2 SignalingA feedback loop activated upon MEK inhibition in KRAS-mutant cells can be suppressed by tankyrase inhibitors, indicating its role as a resistance pathway researchgate.net.KRAS-Mutant Cancers (e.g., Colorectal)

Identification of Resistance Biomarkers for this compound (Preclinical context)

Identifying biomarkers that predict response or resistance to tankyrase inhibitors is essential for their clinical development. Preclinical studies have pinpointed several genetic and functional markers that determine the sensitivity of cancer cells to these agents.

APC Mutation Status: The nature of the mutation in the APC gene is a critical determinant of sensitivity. Colorectal cancer cells with "short" truncating mutations in APC that eliminate all the 20-amino acid repeats responsible for binding and degrading β-catenin are highly dependent on the Wnt pathway and are sensitive to tankyrase inhibitors. In contrast, CRC cells with wild-type APC or those with longer APC mutations that retain some ability to degrade β-catenin are often resistant.

CTNNB1 (β-catenin) Mutation Status: Cells harboring activating mutations in the CTNNB1 gene, which encodes β-catenin, are typically resistant to tankyrase inhibitors. These mutations often occur in the N-terminal phosphodegron region of β-catenin, rendering it insensitive to the Axin-dependent destruction complex. Because tankyrase inhibitors work by stabilizing Axin to promote β-catenin degradation, they are ineffective when β-catenin itself is non-degradable.

Activation of Bypass Pathways: The intrinsic activation of resistance pathways, such as high basal mTOR signaling, can serve as a functional biomarker of resistance. Cells that are not solely reliant on the Wnt pathway for their proliferation are less likely to respond to tankyrase inhibition as a monotherapy.

FOXO3A Activity: High activity of the transcription factor FOXO3A has been shown to confer sensitivity to the tankyrase inhibitor NVP-TNKS656 nih.gov. In contrast, low FOXO3A activity may be a biomarker for resistance.

Combination Strategies with Tankyrase Inhibitors Tnks 49

Synergistic Effects with Chemotherapeutic Agents (e.g., Temozolomide) and Tankyrase Inhibitors (TNKS) 49 (Preclinical)

While the alkylating agent temozolomide (B1682018) is a standard-of-care for malignancies like glioblastoma, resistance remains a significant hurdle harvard.edulcfamerica.org. Preclinical studies have explored combining temozolomide with various agents to overcome this resistance nih.govmdpi.com. However, based on available preclinical data, specific studies detailing the synergistic effects of combining Tankyrase Inhibitor 49 or other tankyrase inhibitors directly with temozolomide are not extensively documented in the public domain. The therapeutic potential of such a combination remains an area for future investigation.

Combination with Targeted Therapies (e.g., EGFR Inhibitors, PLK1 Inhibitors, BET Inhibitors) and this compound (Preclinical)

Combining tankyrase inhibitors with targeted therapies has shown significant promise in preclinical models, aiming to tackle cancer growth and survival through multiple signaling pathways.

EGFR Inhibitors: Tankyrase inhibitors have been shown to be effective in combination with Epidermal Growth Factor Receptor (EGFR) inhibitors, such as erlotinib (B232) or gefitinib (B1684475) researchgate.net. This combination therapy shows promise in tumors where β-catenin is overexpressed, suggesting a strategy to counteract resistance to EGFR-targeted treatments researchgate.net.

PLK1 Inhibitors: Polo-like kinase 1 (PLK1) is a key regulator of the cell cycle and a target for cancer therapy frontiersin.orgnih.gov. Preclinical studies in triple-negative breast cancer (TNBC) cells have demonstrated a synergistic effect when combining a PLK1 inhibitor with a tankyrase inhibitor researchgate.net. This combination led to a dramatic reduction in cell viability, particularly in TNBC cell lines with low β-catenin expression researchgate.net. The combined treatment also significantly increased apoptosis compared to single-agent therapy researchgate.net.

Table 1: Preclinical Effects of Combined PLK1 and Tankyrase Inhibition in TNBC Cells

Cell LineTreatmentObservation
MDA-MB-231PLK1 inhibitor + TNKS1 inhibitorEnhanced apoptosis
MDA-MB-231PLK1 inhibitor + TNKS1 inhibitorReduced cell invasion and migration
Various TNBC linesPLK1 inhibitor + TNKS1 inhibitorSynergistically decreased cell survival

BET Inhibitors: Bromodomain and extra-terminal domain (BET) inhibitors are a class of drugs that target epigenetic regulators of gene transcription nih.gov. Preclinical research in colorectal cancer (CRC) has shown that tankyrase inhibitors can sensitize CRC cell lines to BET inhibitors nih.gov. This combination has a synergistic effect on inhibiting cell proliferation, reducing colony-forming ability, and enhancing G1 cell cycle arrest and apoptosis nih.gov. The mechanism involves the dual reduction of β-catenin levels through both transcriptional inhibition by the BET inhibitor and protein degradation mediated by the tankyrase inhibitor nih.gov.

Table 2: Synergistic Effects of TNKS and BET Inhibitors in Colorectal Cancer Cells

AssayCell LinesCombination Effect
Cell ProliferationVarious CRC linesSynergistic inhibition
Colony FormationDLD-1, HCT116, SW480Decreased ability vs. monotherapy
Cell Cycle AnalysisDLD-1, HCT116Enhanced G1 arrest
Apoptosis AssayDLD-1, HCT116Increased apoptosis

Combination with Immunomodulatory Agents and this compound (Preclinical)

A significant breakthrough in preclinical research is the combination of tankyrase inhibitors with immune checkpoint inhibitors, specifically anti-PD-1 therapy nih.govnih.gov. In syngeneic mouse melanoma models, which are typically resistant to anti-PD-1 treatment, the addition of the tankyrase inhibitor G007-LK sensitized the tumors to the immunotherapy nih.govuio.no. This combination resulted in a synergistic anti-tumor effect, significantly inhibiting tumor growth compared to either treatment alone researchgate.netnih.gov.

The mechanism behind this synergy involves the tankyrase inhibitor's ability to decrease Wnt/β-catenin and YAP signaling within the tumor nih.govnih.gov. This modulation of oncogenic pathways appears to overcome the β-catenin-mediated resistance to immune checkpoint blockade nih.govuio.no. The enhanced anti-tumor response was dependent on CD8+ T cells and the induction of an IFNγ-mediated immune response, highlighting a novel strategy to overcome immunotherapy resistance in melanoma nih.govnih.gov.

Table 3: Preclinical Efficacy of Combined Tankyrase Inhibition and Anti-PD-1 Therapy in Melanoma

ModelTreatmentOutcome
B16-F10 Mouse MelanomaG007-LK + anti-PD-1Synergistic anti-tumor efficacy
B16-F10 Mouse MelanomaG007-LK + anti-PD-1Sensitization of tumors to checkpoint blockade nih.gov
Clone M-3 Mouse MelanomaG007-LK + anti-PD-1Decreased Wnt/β-catenin and YAP signaling nih.gov

Rationale for Combined Modalities with this compound

The rationale for using tankyrase inhibitors like TNKS 49 in combination therapies is rooted in their mechanism of action, which involves targeting multiple oncogenic pathways that drive tumor growth, survival, and therapy resistance nih.govmdpi.com.

Targeting the Wnt/β-catenin Pathway: Tankyrase enzymes PARsylate AXIN, a key component of the β-catenin destruction complex, targeting it for degradation nih.gov. Inhibition of tankyrase stabilizes AXIN, which in turn promotes the degradation of β-catenin nih.gov. Since aberrant Wnt/β-catenin signaling is a driver in many cancers, combining a tankyrase inhibitor with agents targeting other pathways can create a powerful multi-pronged attack researchgate.netnih.gov.

Modulating Hippo-YAP Signaling: Tankyrase inhibition can also lead to the stabilization of angiomotin (AMOT) proteins nih.gov. This action interferes with the nuclear translocation of the oncogenic transcription co-factor YAP (Yes-associated protein 1), thereby reducing its activity nih.govnih.gov. As YAP signaling contributes to cancer progression and immune evasion, its suppression provides another layer of anti-tumor activity nih.govbiorxiv.org.

Overcoming Therapy Resistance: Cancer cells often develop resistance to single-agent therapies by activating alternative survival pathways. For instance, Wnt/β-catenin signaling has been implicated in resistance to immune checkpoint inhibitors nih.govuio.no. By blocking this pathway, tankyrase inhibitors can re-sensitize resistant tumors to immunotherapy nih.govnih.govuio.no. Similarly, combining tankyrase inhibitors with targeted therapies like BET or EGFR inhibitors can produce synergistic effects that overcome intrinsic or acquired resistance researchgate.netnih.gov.

Achieving Synergistic Anti-Tumor Effects: The simultaneous inhibition of distinct but interconnected signaling pathways can lead to synergistic or additive anti-cancer effects harvard.edulcfamerica.org. For example, the combined blockade of epigenetic mechanisms (with BET inhibitors) and Wnt signaling (with tankyrase inhibitors) can induce greater cell cycle arrest and apoptosis than either agent alone nih.gov. This allows for enhanced tumor cell killing and potentially more durable responses.

Methodological Approaches in Tankyrase Inhibitors Tnks 49 Research

Biochemical Assays for Tankyrase Activity Modulation by Tankyrase Inhibitors (TNKS) 49 (e.g., PARylation assays, IC50 determination)

The evaluation of this compound necessitates robust biochemical assays to quantify their impact on enzyme activity. Predominantly, these assays focus on the catalytic function of tankyrases, which involves the transfer of ADP-ribose units to substrate proteins, a process known as PARsylation.

A common method to assess the inhibitory potential of compounds like TNKS 49 is through PARsylation assays. These can be performed using purified recombinant tankyrase enzymes (TNKS1 or TNKS2). The assay typically measures the incorporation of labeled NAD+, the substrate for PARsylation, onto a target protein or the auto-PARsylation of the tankyrase enzyme itself. For instance, a chemiluminescent assay can be designed where histone proteins are coated on a plate, and the tankyrase enzyme, along with biotinylated NAD+, is added. The extent of PARsylation is then detected using streptavidin-HRP, which binds to the biotinylated ADP-ribose chains and produces a measurable light signal. bpsbioscience.com A decrease in this signal in the presence of an inhibitor indicates its efficacy. Another approach involves an immunochemical assay to measure the accumulation of poly(ADP-ribose) (PAR). mdpi.com

The half-maximal inhibitory concentration (IC50) is a key parameter determined from these biochemical assays. It represents the concentration of the inhibitor required to reduce the enzymatic activity by 50%. For TNKS 49, IC50 values are determined against both TNKS1 and TNKS2 to assess its potency and selectivity. For example, TNKS-IN-4, also known as compound 49, demonstrated potent inhibition with IC50 values of 0.1 nM for TNKS1 and 7.6 nM for TNKS2 in biochemical assays. medchemexpress.com The determination of IC50 values is crucial for the structure-activity relationship (SAR) studies during the optimization of lead compounds. nih.gov

Below is an interactive data table summarizing the biochemical assay data for selected Tankyrase inhibitors.

CompoundTargetIC50 (nM)Assay Type
TNKS 49 (TNKS-IN-4) TNKS10.1Biochemical
TNKS 49 (TNKS-IN-4) TNKS27.6Biochemical
XAV939TNKS113.4Colorimetric
WXL-8TNKS19.1Colorimetric

Cell-Based Assays for this compound Efficacy

To complement biochemical findings, cell-based assays are indispensable for evaluating the efficacy of this compound in a more physiologically relevant context. These assays assess the inhibitor's ability to modulate cellular pathways and processes regulated by tankyrases.

Reporter Gene Assays for Wnt Signaling Modulation (e.g., TOPFlash)

A primary function of tankyrases is the regulation of the Wnt/β-catenin signaling pathway. nih.govnih.gov Therefore, a key cell-based assay for TNKS inhibitors is the TOPFlash reporter gene assay. nih.govnih.gov This assay utilizes a luciferase reporter gene under the control of a promoter containing TCF/LEF binding sites, which are activated by β-catenin. In cancer cell lines with a hyperactive Wnt pathway, such as those with APC mutations, inhibition of tankyrase by compounds like TNKS 49 is expected to stabilize Axin, a key component of the β-catenin destruction complex. johnshopkins.edurepec.org This leads to the degradation of β-catenin and a subsequent decrease in TOPFlash reporter activity. nih.govnih.gov The FOPFlash reporter, containing mutated TCF/LEF binding sites, is often used as a negative control.

Cellular Proliferation and Apoptosis Assays

Given the role of the Wnt pathway in cell proliferation, assays measuring this process are crucial for assessing the anti-cancer potential of TNKS inhibitors. mdpi.com Standard methods include colony formation assays and cell viability assays like the Cell Counting Kit-8 (CCK-8) assay. nih.govmdpi.com These assays quantify the ability of an inhibitor to suppress the growth of cancer cells over time. For example, the effect of TNKS inhibitors on the proliferation of various cancer cell lines, such as prostate and colorectal cancer cells, has been demonstrated using these methods. nih.govnih.gov In addition to proliferation, assays to detect the induction of apoptosis, the process of programmed cell death, are also employed. Flow cytometry analysis of cells stained with markers like Annexin V can reveal the extent to which a TNKS inhibitor induces apoptosis in cancer cells.

Assays for Protein Stabilization (e.g., Axin, AMOT)

The mechanism of action of tankyrase inhibitors involves the stabilization of specific target proteins that are normally marked for degradation through PARsylation. johnshopkins.edunih.gov Therefore, assays that measure the levels of these proteins are critical for confirming the inhibitor's cellular activity. Western blotting is a standard technique used to detect the accumulation of Axin protein in cells treated with a TNKS inhibitor. johnshopkins.edunih.gov An increase in Axin levels is a direct indicator of target engagement. Similarly, tankyrase inhibitors have been shown to stabilize angiomotin (AMOT) family proteins, which can suppress the activity of the transcriptional co-activator YAP. nih.govnih.gov Assays measuring the stabilization of AMOT proteins can therefore provide further insight into the inhibitor's mechanism and potential therapeutic applications beyond Wnt signaling.

In Vitro and Ex Vivo Model Systems in this compound Research

The evaluation of this compound relies on various in vitro and ex vivo model systems that aim to recapitulate aspects of human physiology and disease.

Cell Line Models (2D and 3D Cultures)

Cancer cell lines are fundamental tools in the preclinical evaluation of anti-cancer agents. For TNKS inhibitor research, a variety of human cancer cell lines are utilized, particularly those with known mutations that lead to the activation of the Wnt pathway, such as colorectal cancer cell lines with APC mutations. nih.gov

Traditionally, these cells have been grown in two-dimensional (2D) monolayers on plastic surfaces. nih.gov While 2D cultures are cost-effective and allow for high-throughput screening, they have limitations in mimicking the complex in vivo tumor microenvironment. nih.govnih.gov

To address these limitations, three-dimensional (3D) cell culture models are increasingly being adopted. nih.govresearchgate.net These models, which include spheroids and organoids, better represent the cell-cell and cell-matrix interactions, as well as the nutrient and oxygen gradients found in solid tumors. nih.govulusofona.pt Studies have shown that cells grown in 3D cultures can exhibit different responses to therapeutic agents compared to their 2D counterparts. researchgate.netresearchgate.net For instance, 3D cultures of colorectal cancer cells have been used to study the effects of tankyrase inhibitors on protein expression and cellular responses, providing more physiologically relevant data. researchgate.net The use of both 2D and 3D models provides a more comprehensive understanding of the potential efficacy of this compound.

Primary Cell Cultures (e.g., Fibroblasts, Glioma Stem Cells)

Primary cell cultures serve as a vital in vitro platform for the initial assessment of tankyrase inhibitors. These models, derived directly from patient or animal tissues, retain key physiological characteristics of their origin, offering a more relevant biological context than immortalized cell lines.

Fibroblasts: Primary human lung fibroblasts have been instrumental in evaluating the anti-fibrotic potential of TNKS inhibitors. In studies involving the inhibitor OM-153, these cells were stimulated with pro-fibrotic cytokines to mimic disease conditions. The inhibitor was shown to counteract the synthesis and deposition of extracellular matrix, a hallmark of fibrosis atsjournals.org. Similarly, the inhibitor XAV-939 was evaluated in fibroblast models of dermal fibrosis, where it effectively reduced collagen accumulation and the differentiation of fibroblasts into myofibroblasts by preventing the activation of canonical Wnt signaling nih.gov.

Glioma Stem Cells (GSCs): Given that subpopulations of therapy-resistant cancer stem cells are thought to drive tumor malignancy, primary GSC cultures are critical for testing novel cancer therapeutics nih.gov. Research on the small-molecule inhibitor G007-LK utilized four primary GSC cultures to demonstrate its efficacy. Treatment with G007-LK led to a dose-dependent decrease in GSC proliferation and the formation of neurospheres, indicating an impact on the self-renewal capacity of these cells nih.govoslo-universitetssykehus.nonih.gov. These studies confirmed that the inhibitor modulates key stem cell pathways, including the WNT/β-catenin and Hippo signaling pathways nih.govoslo-universitetssykehus.no.

Table 1: Application of Primary Cell Cultures in Tankyrase Inhibitor Research
InhibitorPrimary Cell TypeResearch FocusKey FindingsSource
G007-LKGlioma Stem Cells (GSCs)Anticancer EffectsDecreased proliferation and sphere formation; modulated WNT/β-catenin and Hippo pathways. nih.govoslo-universitetssykehus.nonih.gov
OM-153Human Lung FibroblastsAnti-fibrotic EffectsCounteracted pro-fibrotic extracellular matrix synthesis. atsjournals.org
XAV-939Dermal FibroblastsAnti-fibrotic EffectsReduced collagen accumulation and myofibroblast differentiation. nih.gov

Organoids and Precision-Cut Tissue Slices

To bridge the gap between two-dimensional cell cultures and complex in vivo systems, researchers employ three-dimensional (3D) models like organoids and precision-cut tissue slices. These models better recapitulate the cellular heterogeneity and architecture of native tissues.

Organoids: Patient-derived organoids (PDOs), particularly from colorectal cancer (CRC), have become a key preclinical model for studying TNKS inhibitors. Because aberrant Wnt signaling is a primary driver in most CRCs, these models are highly relevant. Studies have used CRC organoids to test responses to various TNKS inhibitors, demonstrating that these compounds can alter the growth and cellular composition of the organoids, reflecting a potential effect on the cancer stem cell subpopulation.

Precision-Cut Tissue Slices (PCLS): PCLS are thin slices of living tissue that maintain their native cellular arrangement and matrix. This ex vivo model is valuable for studying disease pathology and drug responses in a context that closely mirrors the original organ. For instance, PCLS from the lungs of patients with idiopathic pulmonary fibrosis (IPF) and from healthy donors have been used to assess the anti-fibrotic efficacy of the TNKS inhibitor OM-153 atsjournals.orgbioworld.com. Treatment with OM-153 in these models reduced the expression of fibrotic markers and key genes in the WNT and YAP signaling pathways, reinforcing its therapeutic potential atsjournals.orgbioworld.com.

Table 2: Use of 3D Models in Tankyrase Inhibitor Research
Model TypeTissue of OriginInhibitor TestedResearch ApplicationSource
Patient-Derived Organoids (PDOs)Colorectal CancerVarious TNKSiEvaluating anticancer efficacy and impact on tumor heterogeneity.
Precision-Cut Lung Slices (PCLS)IPF & Healthy LungOM-153Assessing anti-fibrotic effects and modulation of WNT/YAP pathways. atsjournals.orgbioworld.com

In Vivo Preclinical Models for Tankyrase Inhibitors (TNKS) Evaluation (e.g., Xenografts, Genetically Engineered Mouse Models)

In vivo animal models are indispensable for evaluating the systemic efficacy and therapeutic window of TNKS inhibitors before they can be considered for clinical trials.

Xenograft Models: This widely used approach involves implanting human tumor cells or tissues into immunodeficient mice mdpi.com. Numerous studies have validated the anti-tumor effects of TNKS inhibitors using xenografts.

The inhibitor LZZ-02 effectively shrank tumor xenografts derived from the DLD1 colorectal cancer cell line mdpi.com.

OM-153 demonstrated a dose-dependent reduction in tumor progression in COLO 320DM colon carcinoma xenografts and enhanced the efficacy of anti-PD-1 immune checkpoint inhibitors in a B16-F10 mouse melanoma model nih.gov.

The efficacy of inhibitors like G007-LK and nesuparib has also been confirmed in various colorectal and gastric cancer xenograft models bioworld.comaacrjournals.org.

Furthermore, studies have shown that genetic knockdown of TNKS1 and TNKS2 in lung cancer cells represses tumor formation in murine xenograft models nih.gov.

Genetically Engineered Mouse Models (GEMMs): GEMMs are designed to develop de novo tumors that more closely mimic the genetic progression and histopathology of human cancers within an immune-proficient environment mdpi.com. These models are considered superior for studying tumor initiation, progression, and the impact of the tumor microenvironment. The anti-tumor efficacy of several TNKS inhibitors, including IWR-1/2, JW74/55, WIKI4, and G007-LK, has been validated in various GEMMs of cancer mdpi.com.

Table 3: Examples of In Vivo Preclinical Studies of Tankyrase Inhibitors
InhibitorModel TypeCancer TypeKey OutcomeSource
LZZ-02Xenograft (DLD1 cells)Colorectal CancerSignificant tumor shrinkage. mdpi.com
OM-153Xenograft (COLO 320DM)Colon CarcinomaDose-dependent inhibition of tumor growth. nih.gov
OM-153 + Anti-PD-1Xenograft (B16-F10)MelanomaPotentiated anti-tumor effect. nih.govbioworld.com
G007-LKXenograft & GEMMColorectal CancerDemonstrated anti-tumor effect. mdpi.combioworld.com
XAV-939Fibrosis Model (Bleomycin-induced)Dermal FibrosisPotent anti-fibrotic effects. nih.gov

Advanced Analytical and Imaging Techniques in Tankyrase Inhibitors (TNKS) Research (e.g., Western Blot, qRT-PCR, Immunofluorescence, Proteomics, Transcriptomics)

A suite of advanced analytical and imaging techniques is employed to dissect the molecular mechanisms through which TNKS inhibitors exert their effects.

Western Blot: This technique is routinely used to measure changes in protein levels. Upon treatment with TNKS inhibitors, researchers can detect the stabilization of direct TNKS targets, such as AXIN1, AXIN2, and AMOTL2, and the subsequent reduction of downstream effectors like β-catenin and MYC in tumor cells and xenograft tissues atsjournals.orgnih.gov.

Quantitative Real-Time PCR (qRT-PCR): To assess changes at the transcriptional level, qRT-PCR is used to quantify mRNA levels of target genes. Studies have shown that TNKS inhibitors dose-dependently reduce the expression of WNT/β-catenin target genes (e.g., DKK1, NKD1) and YAP signaling target genes (e.g., CCN1, CCN2) nih.gov.

Immunofluorescence and Microscopy: These imaging techniques are used to visualize the subcellular localization of proteins. For example, immunofluorescent staining has been used to show that TNKS inhibitors reduce the nuclear localization of YAP nih.gov. Super-resolution and electron microscopy have revealed that the inhibitor G007-LK induces the formation of highly dynamic, filamentous structures called "degradasomes," which are active β-catenin destruction complexes aacrjournals.orgnih.gov.

Proteomics and Transcriptomics: High-throughput 'omics' approaches provide a global view of the cellular response to TNKS inhibition. A large-scale screen of 537 human tumor cell lines using the inhibitor G007-LK combined transcriptome and proteome analyses to identify comprehensive response signatures nih.gov. This revealed that sensitive cell lines showed inhibition of WNT/β-catenin, YAP, and PI3K/AKT signaling pathways, leading to reduced expression of the key oncogene MYC nih.gov. Proteomic analysis has also been used to identify over 100 high-confidence interacting protein partners for tankyrases, expanding our understanding of their cellular roles spandidos-publications.com.

Structural Biology Approaches for Tankyrase Inhibitors (TNKS) (e.g., X-ray Crystallography, Molecular Dynamics, Virtual Screening)

Structural biology and computational methods are foundational to the discovery and rational design of novel and selective TNKS inhibitors.

Virtual Screening: This computational technique is a cornerstone of modern drug discovery, allowing researchers to screen vast libraries containing millions of compounds to identify potential inhibitor candidates nih.govnih.gov. By docking compounds into the known crystal structure of the tankyrase catalytic domain, virtual screening has successfully identified novel chemical scaffolds for potent TNKS inhibitors, such as LZZ-02 mdpi.comnih.govnih.govdomainex.co.uknih.govresearchgate.net.

X-ray Crystallography: This powerful technique provides atomic-level, three-dimensional structures of inhibitors bound to the tankyrase enzyme, revealing precise binding modes nih.govyoutube.commdpi.com. The crystal structure of TNKS2 in complex with the inhibitor WIKI4 revealed a novel binding mode to the adenosine (B11128) subsite of the NAD+ binding groove plos.orgnih.gov. Similarly, the structure of TNKS1 with XAV939 showed the inhibitor occupying the nicotinamide-binding site nih.govnih.gov. This structural information is critical for the rational, structure-based design of more potent and selective inhibitors nih.govplos.org.

Molecular Dynamics (MD) Simulations: MD simulations are used to model the dynamic behavior of the tankyrase-inhibitor complex over time, providing insights into the stability of the interaction and the conformational dynamics of the protein nih.govnih.govacs.org. In one study, 200-nanosecond simulations were performed to evaluate the stability of complexes formed by several inhibitors, including TNKS 49 , G007-LK , IWR-1 , and XAV939 , with a GCK-TNKS protein complex tandfonline.com. Such simulations help in understanding structure-activity relationships and refining inhibitor design nih.govnih.gov.

Table 4: Structural Biology Approaches in Tankyrase Inhibitor Discovery
TechniqueApplicationExample Compound(s)Key InsightSource
Virtual ScreeningIdentification of novel inhibitor candidates from large databases.LZZ-02, NSC319963Discovery of new chemical scaffolds with inhibitory activity. mdpi.comnih.govnih.gov
X-ray CrystallographyDetermination of the 3D structure of inhibitor-enzyme complexes.WIKI4, XAV939, PJ34Revealed precise binding modes, enabling structure-based drug design. nih.govplos.orgnih.gov
Molecular Dynamics (MD) SimulationAnalysis of the stability and dynamics of inhibitor-enzyme binding.TNKS 49, G007-LK, IWR-1Provided insights into complex stability and conformational changes. acs.orgtandfonline.com

Mentioned Compounds

Compound Name
G007-LK
IWR-1
IWR-2
JW55
JW74
LZZ-02
Nesuparib
NSC319963
OM-153
PJ34
TNKS 49
WIKI4
XAV-939

Future Research Directions and Challenges for Tankyrase Inhibitors Tnks 49

Elucidating Novel Biological Roles of Tankyrase and Implications for Tankyrase Inhibitors (TNKS)

Tankyrases (TNKS1 and TNKS2) are multifunctional poly(ADP-ribose) polymerases (PARPs) that regulate a wide array of cellular processes. nih.govresearchgate.net Initially identified for their role in telomere maintenance, their functions are now known to extend to Wnt/β-catenin signaling, mitosis regulation, glucose metabolism, and the regulation of tumor suppressors like AXIN. nih.govresearchgate.netnih.gov Tankyrases interact with numerous target proteins, modulating their stability and activity through poly(ADP-ribosylation) (PARsylation), a post-translational modification that often tags proteins for degradation. nih.govnih.gov

The implications of these diverse roles for TNKS inhibitors are significant. By inhibiting the catalytic activity of tankyrases, these compounds can stabilize key proteins, thereby impacting multiple signaling pathways simultaneously. researchgate.net For instance, the stabilization of AXIN proteins by TNKS inhibitors is a primary mechanism for antagonizing the Wnt/β-catenin signaling pathway, which is hyperactivated in many cancers, including colorectal cancer (CRC). researchgate.netaacrjournals.org

Future research is focused on identifying novel substrates and binding partners for tankyrases to uncover new biological functions. nih.govaacrjournals.org For example, research suggests that tankyrase may regulate cell proliferation in certain cancer models through Wnt-independent mechanisms, possibly by influencing the formation of mitotic spindles. aacrjournals.org A deeper understanding of these functions will be crucial for:

Identifying new therapeutic areas for TNKS inhibitors.

Predicting potential on-target toxicities.

Developing combination therapies that exploit synthetic lethalities. biorxiv.org

Clarifying the context-dependent consequences of tankyrase inhibition, which can be influenced by cellular NAD+ levels, hypoxia, and the activity of other signaling pathways. nih.gov

Development of Advanced Tankyrase Inhibitors (TNKS) Analogs with Improved Potency and Selectivity

The development of small-molecule TNKS inhibitors has progressed significantly, moving from initial tool compounds to highly potent and selective drug candidates. nih.gov These inhibitors typically target the catalytic PARP domain of the enzymes, competing with the NAD+ substrate. nih.gov The catalytic domains of TNKS1 and TNKS2 are highly conserved, showing 89% sequence identity, which has made the development of pan-TNKS inhibitors common. nih.govacs.org However, recent efforts have also focused on creating isoform-selective inhibitors to potentially minimize off-target effects and improve therapeutic windows. nih.gov

Structure-guided drug design and hybridization approaches have led to the discovery of novel chemical scaffolds with enhanced potency and improved pharmacokinetic properties. acs.org Researchers have successfully developed inhibitors that bind to either the nicotinamide (B372718) subpocket (e.g., XAV939) or the adjacent adenosine (B11128) subpocket (e.g., G007-LK) of the NAD+ binding site. acs.orgmdpi.com Dual-site inhibitors that span both pockets have also been shown to be highly potent and selective. acs.org

The ongoing goals for developing advanced TNKS inhibitor analogs include:

Enhanced Potency: Achieving inhibition at lower concentrations to maximize therapeutic effects and minimize potential toxicity. nih.gov

Improved Selectivity: Distinguishing between TNKS1/2 and other PARP family members is crucial to reduce off-target effects. nih.govnih.gov While high specificity is important for research tools, broader PARP inhibition might be beneficial in some clinical cancer contexts. nih.gov

Favorable Pharmacokinetics: Optimizing absorption, distribution, metabolism, and excretion (ADME) properties to ensure effective drug exposure in preclinical models and eventually in humans. nih.govacs.org

Novel Binding Modes: Exploring allosteric sites or induced-fit pockets outside the active site could yield inhibitors with greater selectivity and unique mechanisms of action. nih.govsemanticscholar.org

CompoundTargetIC50 (nM)Cellular Activity (Wnt Signaling IC50)Reference
RK-287107TNKS114.3Inhibits proliferation of APC-mutant CRC cells nih.gov
RK-287107TNKS210.6
G007-LKTNKS1/2TNKS1: 29, TNKS2: 6.3HEK293: 19 nM, SW480: 70 nM acs.org
OM-153TNKS113HEK293: 0.63 nM bioworld.com
OM-153TNKS22
MN-64TNKS16Effectively antagonizes Wnt signaling nih.gov
LZZ-02TNKS1/2N/AHEK293: 10,000 nM (10 µM) mdpi.com

Identification of Predictive Biomarkers for Tankyrase Inhibitors (TNKS) Response (Preclinical)

A significant challenge in the clinical development of TNKS inhibitors is identifying the patient populations most likely to respond to treatment. Preclinical studies have shown that the antitumor effects of these inhibitors are highly context-dependent. nih.gov Therefore, the identification of robust predictive biomarkers is a critical area of ongoing research.

Transcriptome, proteome, and bioinformatic analyses of sensitive cell lines have revealed key response signatures to tankyrase inhibition. nih.gov These studies suggest that sensitivity is linked to the drug's ability to concurrently inhibit multiple oncogenic pathways, including Wnt/β-catenin, Yes-associated protein (YAP), and PI3K/AKT signaling. nih.gov

Key potential biomarkers and response predictors identified in preclinical models include:

APC Mutation Status: Colorectal cancer cell lines with mutations in the APC gene, a key negative regulator of the Wnt pathway, are often sensitive to TNKS inhibitors. aacrjournals.orgnih.gov However, not all APC-mutant lines respond, indicating that other factors are involved. aacrjournals.org

β-Catenin Levels: High nuclear β-catenin content has been shown to predict resistance to PI3K and AKT inhibitors, a resistance that can be overcome by treatment with a TNKS inhibitor. nih.gov This suggests that β-catenin status could predict response to combination therapies involving TNKS inhibitors.

AXIN Protein Levels: Since TNKS inhibitors work by stabilizing AXIN proteins, the baseline levels and functional status of AXIN1 and AXIN2 could influence therapeutic response. aacrjournals.orgresearchgate.net

Gene Expression Signatures: Distinct gene signatures in tumors may distinguish responders from non-responders. For example, high activity of the transcription factor FOXO3A has been correlated with sensitivity to the TNKS inhibitor NVP-TNKS656. nih.gov Similarly, analyzing the expression of downstream targets of the Wnt and YAP pathways, such as AXIN2 and CTGF, can serve as pharmacodynamic biomarkers of target engagement. aacrjournals.orgnih.gov

Future work will focus on validating these preclinical biomarkers in more complex models, such as patient-derived xenografts (PDXs) and organoids, to ensure their clinical relevance. oncotarget.comcancerworld.net

Overcoming Preclinical Resistance to Tankyrase Inhibitors (TNKS)

As with many targeted therapies, both intrinsic and acquired resistance to TNKS inhibitors are significant preclinical challenges. Understanding the mechanisms of resistance is essential for developing strategies to overcome it, primarily through rational combination therapies. biorxiv.orgnih.gov

Preclinical studies have identified several mechanisms of resistance:

Bypass Signaling Pathways: Cancer cells can evade the effects of Wnt pathway inhibition by activating parallel growth and survival pathways. biorxiv.org For example, the PI3K/AKT/mTOR and RAS/RAF/MEK pathways have been implicated in resistance to TNKS inhibitors. nih.govaacrjournals.org

Incomplete Pathway Inhibition: In some cell lines, TNKS inhibitors only partially block mutation-driven Wnt/β-catenin signaling, which is insufficient to halt cell proliferation. aacrjournals.org

Downstream Pathway Activation: Resistance can emerge through alterations downstream of the β-catenin destruction complex, rendering the stabilization of AXIN ineffective. nih.gov

Combination therapy is the most promising strategy to combat resistance. Preclinical evidence strongly supports combining TNKS inhibitors with agents that block key survival pathways. Synergistic effects have been observed in various models:

PI3K/AKT Inhibitors: Combining TNKS inhibitors with PI3K or AKT inhibitors has been shown to overcome resistance in colorectal cancer models where Wnt/β-catenin signaling is hyperactivated. nih.govnih.gov

MEK Inhibitors: In KRAS-mutant colorectal cancer, the TNKS inhibitor STP1002 can revert resistance to MEK inhibitors. aacrjournals.org

EGFR Inhibitors: TNKS inhibition can sensitize non-small-cell lung cancer (NSCLC) cells to EGFR inhibitors and enhance their efficacy in colorectal cancer models. nih.govresearchgate.netnih.gov

CDK4/6 Inhibitors: CRISPR screens have identified that blocking CDK4 synergizes with TNKS inhibition to drive cell cycle arrest and senescence in colorectal cancer cells. biorxiv.org

These findings highlight the need to profile tumors to identify active resistance pathways and select the most appropriate combination strategy. biorxiv.org

Expanding Therapeutic Applications of Tankyrase Inhibitors (TNKS) Beyond Current Preclinical Scope

While the primary focus of TNKS inhibitor development has been on cancer, the diverse biological functions of tankyrases suggest their therapeutic potential in a range of other diseases. nih.govnih.gov Preclinical research is beginning to explore these non-oncological applications.

Emerging therapeutic areas for TNKS inhibitors include:

Fibrotic Diseases: Tankyrases are implicated in fibrotic processes. The TNKS inhibitor OM-153 has demonstrated robust antifibrotic effects in preclinical models of idiopathic pulmonary fibrosis (IPF), where it reduced the synthesis of extracellular matrix proteins and blocked pro-fibrotic signaling. bioworld.com

Viral Infections: Tankyrases have been linked to the life cycles of certain viruses, such as Herpes Simplex Virus (HSV), suggesting that their inhibition could be a novel antiviral strategy. nih.govacs.org

Metabolic Disorders: Given the role of tankyrases in regulating glucose metabolism, inhibitors could potentially be explored for conditions like obesity. nih.gov

Immunotherapy: Wnt signaling hyperactivation has been linked to immune evasion and failure of immunotherapy. biorxiv.org By modulating the Wnt pathway, TNKS inhibitors could potentially be used to enhance the efficacy of immune checkpoint inhibitors, a hypothesis that warrants further preclinical investigation.

Expanding the application of TNKS inhibitors will require dedicated preclinical models for these diseases to validate the therapeutic hypothesis and establish efficacy before any potential clinical translation.

Challenges in Preclinical Development of Tankyrase Inhibitors (TNKS) (e.g., target validation, model relevance)

The translation of promising TNKS inhibitors from the laboratory to the clinic is fraught with challenges common to preclinical drug development. biobostonconsulting.comtexilajournal.com These hurdles must be systematically addressed to ensure that only the most viable candidates advance.

Key preclinical development challenges include:

Target Validation in Diverse Contexts: While tankyrase is a validated target in specific contexts like APC-mutant CRC, its role as a driver across a wider range of cancers needs further validation. nih.govnih.gov The ubiquitous expression of tankyrases raises concerns about potential on-target toxicities in normal tissues that rely on Wnt signaling for homeostasis, such as the gastrointestinal tract. aacrjournals.orgnih.gov

Relevance of Preclinical Models: A major challenge is that animal models may not accurately predict efficacy or toxicity in humans. texilajournal.commedium.com While cell lines and xenografts are useful, they often fail to capture the complexity of human tumors, including their microenvironment and heterogeneity. nih.gov The development and use of more sophisticated models, such as patient-derived organoids and humanized mouse models, are crucial for improving predictive validity. biorxiv.orgmedium.com

Balancing Efficacy and Toxicity: Early studies with potent TNKS inhibitors revealed dose-limiting intestinal toxicity in preclinical models, a direct consequence of on-target Wnt inhibition in healthy tissues. aacrjournals.orgnih.gov A key challenge is to define a therapeutic window where antitumor efficacy can be achieved without unacceptable toxicity. tandfonline.com The development of next-generation inhibitors like STP1002, which reportedly shows preclinical efficacy without significant GI toxicity, represents a step toward overcoming this hurdle. nih.gov

Data Integration and Analysis: Preclinical development generates vast amounts of data from various platforms. Integrating and interpreting this complex data to make informed decisions about lead candidates is a significant operational challenge. biobostonconsulting.commedium.com

Overcoming these challenges will require a multi-pronged approach, including the use of advanced and more relevant preclinical models, the identification of clear therapeutic windows, and the validation of predictive biomarkers to guide clinical trial design. biobostonconsulting.comtexilajournal.com

Q & A

Q. What is the mechanistic role of TNKS inhibitors in modulating the Wnt/β-catenin signaling pathway?

TNKS inhibitors block the poly-ADP-ribosylation (PARsylation) of Axin1/2, a rate-limiting component of the β-catenin destruction complex. By inhibiting TNKS, Axin stabilization occurs, enhancing the degradation of β-catenin and suppressing Wnt-driven transcriptional activity . Key experimental approaches include:

  • SW480 cell assays : Measure total β-catenin degradation (IC₅₀ = 3.7 nM for TNKS 49) .
  • STF reporter gene assays : Quantify transcriptional inhibition (IC₅₀ = 0.3 nM in APC-deficient DLD-1 cells) .
  • Co-immunoprecipitation : Validate TNKS-Axin interactions and PARsylation status .

Q. What are the critical biochemical assays for evaluating TNKS inhibitor potency and selectivity?

  • Autoparsylation assays : Measure TNKS2 enzymatic inhibition (e.g., IC₅₀ = 7.6 nM for TNKS 49 in rodent models) .
  • Cellular EC₅₀ determination : Assess Axin stabilization in SW480 cells (EC₅₀ = 4 nM) .
  • Selectivity profiling : Compare inhibition across PARP family members (e.g., PARP1-4) using NAD⁺-competitive binding assays and X-ray crystallography to exploit TNKS-specific hydrophobic binding pockets .

Advanced Research Questions

Q. How can researchers address selectivity challenges when designing TNKS inhibitors to avoid off-target PARP family interactions?

  • Structure-based drug design : Utilize X-ray crystallography (e.g., PDB 3KR8) to identify TNKS-specific residues (e.g., hydrophobic binding sites) and optimize inhibitors like TNKS 49, which dual-bind the nicotinamide and induced pockets .
  • Machine learning-guided virtual screening : Prioritize compounds with favorable ADMET profiles and TNKS isoform specificity .
  • Biophysical validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding kinetics .

Q. What strategies are effective in resolving contradictory efficacy data of TNKS inhibitors across cancer cell lines?

  • Genetic context analysis : Evaluate APC/β-catenin mutation status (e.g., APC-deficient vs. wild-type models) .
  • Axin expression quantification : Use Western blotting to correlate inhibitor response with basal Axin levels .
  • Compensatory pathway interrogation : Assess cross-talk with PI3K or RAS-MAPK pathways via RNA sequencing .

Q. How can TNKS inhibitors be integrated into synergistic combination therapies for Wnt-driven cancers?

  • Co-targeting β-catenin and cell cycle regulators : Combine TNKS inhibitors with CDK4/6 inhibitors (e.g., palbociclib) to enhance antiproliferative effects .
  • Dual PARP/TNKS inhibition : Develop multitarget agents to reduce xenobiotic load while blocking DNA repair and Wnt signaling .
  • In vivo validation : Use patient-derived xenografts (PDXs) to test efficacy in Wnt-high subtypes .

Q. What structural and evolutionary insights inform the development of next-generation TNKS inhibitors?

  • SAM domain polymerization : Target Tankyrase 1’s SAM domain (e.g., D1055R mutation) to disrupt Wnt signaling via β-catenin destruction complex stabilization .
  • Evolutionary conservation analysis : Identify conserved Tankyrase-binding motifs (TBMs) across species to prioritize clinically relevant interactors .
  • Molecular dynamics simulations : Model inhibitor-TNKS2 interactions to predict binding stability and residence time .

Methodological Considerations

  • In vitro models : Use CRC cell lines (e.g., SW480, DLD-1) with APC mutations for Wnt pathway analysis .
  • In vivo pharmacokinetics : Assess oral bioavailability and brain penetration in rodent models for lead optimization .
  • Ubiquitination assays : Monitor RNF146-mediated Axin degradation via ubiquitin linkage-specific antibodies (e.g., K48 vs. K63) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.